N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Description
“N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been studied for their potential as antimalarial agents . They have also been investigated for their inhibitory activity against various enzymes .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyridine derivatives involves the reaction of appropriate precursors under specific conditions . For example, one method involves the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-methylbenzyl chloride .Molecular Structure Analysis
The molecular structure of “N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” would be similar to other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds typically have a triazole ring fused with a pyridine ring, with various substituents attached .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” would depend on the specific conditions and reactants used. Similar compounds have been shown to undergo various reactions, such as ring transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as 1H NMR and mass spectrometry .Scientific Research Applications
Herbicidal Activity
- Compounds related to N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown effective herbicidal properties. These compounds, including N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, demonstrate broad-spectrum herbicidal activity at low application rates (Moran, 2003).
Antimalarial Properties
- A series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment were investigated for antimalarial activity. Compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed promising in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).
Antifungal and Insecticidal Applications
- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety exhibited good antifungal and insecticidal activities. Specific compounds showed high inhibition rates against various plant pathogens and pests (Xu et al., 2017).
Anticancer Effects
- Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, related to the queried compound, have shown significant anticancer effects. The addition of an alkylurea moiety retained antiproliferative activity and reduced toxicity (Wang et al., 2015).
Cytotoxic Agents
- Fused 1,2,4-triazoles, like 3-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been identified as potential cytotoxic agents against various cancer cell lines (Zheng et al., 2015).
Antimicrobial Activity
- Several [1,2,4]triazolo[4,3-a]pyridine derivatives, including those containing a sulfonamide group, demonstrated significant antibacterial and antifungal activities (Suresh et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-4-6-18(7-5-16)14-26(19-8-10-20(29-3)11-9-19)30(27,28)21-12-13-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZQZHBYDBFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
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